Methyl (1-(2-(4-(4-bromophenyl)-1H-imidazol-2-YL)pyrrolidin-1-YL)-3-methyl-1-oxobutan-2-YL)carbamate
Description
This compound, with the molecular formula C₂₀H₂₅BrN₄O₃ and molecular weight 457.34 g/mol, features a pyrrolidine ring linked to a 4-bromophenyl-substituted imidazole moiety and a carbamate group. It is structurally related to antiviral agents, particularly hepatitis C virus (HCV) protease inhibitors such as daclatasvir and elbasvir .
Properties
IUPAC Name |
methyl N-[1-[2-[5-(4-bromophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN4O3/c1-12(2)17(24-20(27)28-3)19(26)25-10-4-5-16(25)18-22-11-15(23-18)13-6-8-14(21)9-7-13/h6-9,11-12,16-17H,4-5,10H2,1-3H3,(H,22,23)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHRRTXGQGGNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)Br)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a pyrrolidine ring, which is a versatile scaffold for novel biologically active compounds . Pyrrolidine derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
The bromophenyl group in the compound might be involved in the formation of carbon-carbon bonds through Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biological Activity
Methyl (1-(2-(4-(4-bromophenyl)-1H-imidazol-2-YL)pyrrolidin-1-YL)-3-methyl-1-oxobutan-2-YL)carbamate, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article presents a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be chemically represented by the following structure:
Key Features:
- Contains a bromophenyl group, which is known for its role in enhancing biological activity.
- The imidazole ring is critical for various biological interactions.
- The pyrrolidine moiety contributes to the overall pharmacokinetic profile.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The imidazole and carbamate functionalities are often involved in hydrogen bonding and electrostatic interactions with these targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to methyl carbamate derivatives exhibit significant antimicrobial properties. For instance, derivatives containing the imidazole ring have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | Reference |
|---|---|---|
| Methyl Carbamate Derivative | Staphylococcus aureus | |
| Methyl Carbamate Derivative | Escherichia coli | |
| Methyl Carbamate Derivative | Pseudomonas aeruginosa |
Anticancer Potential
Research has also explored the anticancer potential of similar compounds. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways.
Case Study:
A study on related imidazole derivatives demonstrated their ability to inhibit tumor growth in vitro by inducing cell cycle arrest and apoptosis in cancer cell lines .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of methyl carbamate derivatives. Modifications to the bromophenyl or imidazole rings can significantly alter potency and selectivity.
Key Findings:
- Substituents on the imidazole ring can enhance binding affinity to target proteins.
- The presence of electron-withdrawing groups (like bromine) increases lipophilicity, improving membrane permeability.
Toxicological Profile
While exploring biological activities, it is essential to consider the toxicological profile of methyl carbamate derivatives. Studies have shown that certain derivatives exhibit low toxicity levels and are well-tolerated in animal models.
Scientific Research Applications
The compound has been studied for its potential antitumor properties. Research indicates that compounds containing imidazole and carbamate structures often exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of imidazole have shown promise in targeting specific cancer pathways, leading to apoptosis in tumor cells . The presence of the bromophenyl group may enhance the binding affinity to biological targets, thereby increasing the compound's efficacy as an anticancer agent.
Synthesis and Derivatives
The synthesis of methyl (1-(2-(4-(4-bromophenyl)-1H-imidazol-2-YL)pyrrolidin-1-YL)-3-methyl-1-oxobutan-2-YL)carbamate typically involves multi-step synthetic routes that include:
- Formation of the Imidazole Ring : This can be achieved through condensation reactions involving appropriate precursors.
- Carbamate Formation : The final step usually involves reacting an amine with a carbonyl compound in the presence of a suitable activating agent to form the carbamate structure.
The synthesis of similar compounds has been documented, providing insights into potential modifications that could enhance biological activity or selectivity .
Case Study 1: Anticancer Activity
A study evaluated a series of imidazole derivatives for their cytotoxic effects against breast cancer cell lines. Among these derivatives, those structurally related to this compound exhibited significant inhibition of cell proliferation, suggesting that structural features like bromophenyl substitution play a crucial role in enhancing anticancer activity .
Case Study 2: Toxicological Assessment
Toxicological studies on methyl carbamate derivatives indicate varying degrees of toxicity across species, with implications for human health risk assessments. Research has shown that exposure to carbamates can lead to adverse effects such as hepatotoxicity and reproductive toxicity in animal models . Understanding these toxicological profiles is essential for evaluating the safety of new derivatives in clinical settings.
Comparison with Similar Compounds
Structural and Functional Analogues
Daclatasvir Impurity C
- Molecular Formula : C₂₉H₃₂N₆O₃
- Molecular Weight : 512.60 g/mol
- Key Differences : Replaces the 4-bromophenyl group with a biphenyl-imidazole system, increasing molecular complexity and size. This structural variation may alter binding affinity to viral targets or pharmacokinetic properties .
Elbasvir Component (Zepatier®)
- Key Features: Contains an indolo-benzoxazin core instead of a pyrrolidine-imidazole scaffold. This modification is critical for its role in NS5A inhibition, demonstrating higher potency against HCV genotype 1 .
Benomyl
- Molecular Formula : C₁₄H₁₈N₄O₃
- Molecular Weight : 290.32 g/mol
- Key Differences : A benzimidazole carbamate used as a pesticide. While sharing the carbamate group, its lack of bromophenyl and pyrrolidine groups limits antiviral activity but enhances antifungal properties .
Pharmacological and Chemical Properties
Table 1: Comparative Analysis of Key Compounds
Key Observations :
- Lipophilicity : The 4-bromophenyl group in the target compound likely increases lipophilicity compared to elbasvir’s indolo-benzoxazin core, which may affect tissue distribution .
- Metabolic Stability: Carbamate groups in the target compound and benomyl resist hydrolysis, but the antiviral agents prioritize target binding over environmental persistence .
- Synthetic Complexity : The target compound’s pyrrolidine-imidazole scaffold is less synthetically challenging than elbasvir’s polycyclic system, suggesting cost-effective production .
Research Findings and Clinical Relevance
- Divergent Applications: Unlike pesticidal carbamates (e.g., benomyl), the target compound and its analogues prioritize selective viral protease inhibition over broad-spectrum biocidal activity .
Q & A
Q. What are the recommended methods for structural elucidation of this compound?
To confirm the structure, employ a combination of ^1H NMR , LCMS , and HRMS . For example:
- ^1H NMR (400 MHz, DMSO-d6) can resolve imidazole protons (δ 11.55 ppm) and pyrrolidine/phenyl group signals (δ 7.80–7.44 ppm) .
- LCMS (ESIMS m/z: 392.2) and HRMS (e.g., [M+H]+ calcd: 378.1926) validate molecular weight and fragmentation patterns .
- HPLC purity analysis (>98%) ensures sample integrity for downstream applications .
Q. What synthetic protocols are documented for this compound?
A typical synthesis involves:
- Stepwise coupling : Reacting pyrrolidine derivatives with bromophenyl-imidazole precursors under inert conditions (e.g., N₂ atmosphere).
- Carbamate formation : Introducing the methyl carbamate group via nucleophilic substitution (e.g., using methyl chloroformate) .
- Purification : Column chromatography (silica gel) or recrystallization yields >95% purity .
Q. How is the compound screened for preliminary biological activity?
- Antimicrobial assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling reactions?
Key parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in imidazole-pyrrolidine formation .
- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require strict moisture control .
- Temperature modulation : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 2 hrs vs. 24 hrs conventional heating) .
Q. Table 1: Yield Optimization Across Studies
| Study | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| None | DMF | 80 | 35 | |
| Pd(PPh₃)₄ | DMSO | 100 | 77 | |
| Pd(OAc)₂ | Toluene | 120 | 80 |
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts)?
- Deuterated solvent effects : Compare DMSO-d6 vs. methanol-d4 spectra; aromatic protons may shift upfield in polar solvents .
- Dynamic exchange processes : Use variable-temperature NMR to identify tautomerism (e.g., imidazole NH proton exchange) .
- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., pyrrolidine ring conformation) .
Q. What strategies are used to evaluate structure-activity relationships (SAR) for anticancer activity?
Q. How can stability and degradation profiles be assessed under experimental conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and acidic/alkaline conditions (pH 1–13) for 48 hrs .
- LCMS monitoring : Track decomposition products (e.g., hydrolysis of the carbamate group) .
- Long-term storage : Lyophilize and store at -20°C in amber vials to prevent photodegradation .
Methodological Notes
- Avoid commercial sources : Synthesis protocols in are preferable over supplier-dependent methods.
- Data reproducibility : Cross-validate spectral data with published benchmarks (e.g., HRMS error < 2 ppm) .
- Ethical compliance : Follow institutional guidelines for biological testing (e.g., ICACUC for in vivo work) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
